1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine

Übersicht

Beschreibung

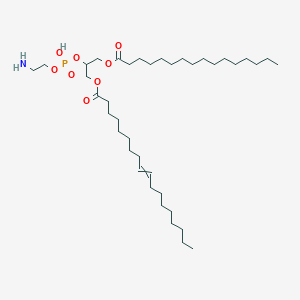

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine, also known as 1-Palmitoyl-2-oleoylphosphatidylcholine or POPC, is a phosphatidylcholine . It is a diacylglycerol phospholipid and is an important phospholipid for biophysical experiments . It has been used to study various subjects such as lipid rafts and is also used in systems mimicking the cell membrane such as Nanodiscs . It is available commercially and is naturally present in eukaryotic cell membranes .

Molecular Structure Analysis

The molecular structure of this compound consists of oleic acid at the sn-1 position and palmitic acid at the sn-2 position . The molecular weight is 760.091 g·mol −1 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 760.091 g·mol −1 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Applications in Lipid Bilayer Studies

OPPE is used in the study of lipid bilayers, which are critical components of cell membranes. A research study explored the properties of lipid bilayers that were supported and modified by incorporating hydrophobic nanoparticles. In this context, lipid vesicles composed of zwitterionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and negatively charged OPPE were utilized. The integration of quantum dots within these lipid bilayers was investigated, revealing their localization in the hydrophobic part of the lipid bilayer. This study contributes to understanding the interaction between lipid bilayers and nanostructures, which is vital for developing theranostic nanocontainers and other biomedical applications.

Role in Nanotechnology and Research Development

In the realm of nanotechnology and research development, OPPE plays a significant role in the formulation and development of various scientific products and solutions. It is used in diverse research applications, ranging from the development of new laboratory techniques to the creation of advanced materials and technologies. These applications are essential for driving innovation and progress in various scientific fields, including life sciences, biotechnology, and materials science.

Wirkmechanismus

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine acts as a replacement surfactant which prevents alveolar collapse when administered intratracheally . It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .

Zukünftige Richtungen

While specific future directions are not mentioned in the search results, it is noted that 1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine significantly promoted fish growth and improved nutritional composition due to its higher bioavailability relative to tripalmitate (PPP) . This suggests potential future applications in the field of nutrition and aquaculture.

Eigenschaften

IUPAC Name |

[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMYNJDXEOSYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)(O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)

![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)

![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)

![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)